molecular formula C14H10F4O2 B6380361 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol CAS No. 1261927-52-9

5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol

Cat. No.: B6380361
CAS No.: 1261927-52-9
M. Wt: 286.22 g/mol
InChI Key: KJQBAMYQRGFXJL-UHFFFAOYSA-N
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Description

5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol: is an organic compound that belongs to the class of phenols It is characterized by the presence of a fluoro and trifluoromethyl group attached to a phenyl ring, along with a methoxy group and a hydroxyl group

Properties

IUPAC Name

5-[4-fluoro-3-(trifluoromethyl)phenyl]-2-methoxyphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-13-5-3-9(7-12(13)19)8-2-4-11(15)10(6-8)14(16,17)18/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJQBAMYQRGFXJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC(=C(C=C2)F)C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10685761
Record name 4'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261927-52-9
Record name 4'-Fluoro-4-methoxy-3'-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10685761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol can undergo oxidation to form quinones.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of different substituted phenols.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

    Oxidation: Quinones and related compounds.

    Reduction: Various reduced phenol derivatives.

    Substitution: Substituted phenols with different functional groups.

Scientific Research Applications

Chemistry: 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .

Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and receptor binding in biological systems.

Medicine: Research is ongoing to explore the potential therapeutic applications of this compound, including its use as an anti-inflammatory and anticancer agent .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to its biological effects. The methoxy and hydroxyl groups contribute to the compound’s solubility and reactivity, facilitating its interaction with biological molecules .

Comparison with Similar Compounds

    4-(Trifluoromethyl)phenol: Similar in structure but lacks the methoxy group.

    2-Methoxy-4-fluorophenol: Similar but lacks the trifluoromethyl group.

Uniqueness: 5-(4-Fluoro-3-trifluoromethylphenyl)-2-methoxyphenol is unique due to the combination of fluoro, trifluoromethyl, methoxy, and hydroxyl groups on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications .

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